4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
Overview
Description
“4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is a compound with the molecular formula C13H8N2O3 . It is a derivative of 1,10-phenanthroline, a ubiquitous motif in transition metal catalysis, chelating agents, chemosensors, nuclear waste treatment, photocatalysis, supramolecular chemistry, and luminescent materials .
Synthesis Analysis
A direct method for C-H dicarbamoylations of phenanthrolines has been developed, which is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . An alternative method of obtaining 1,10-phenanthroline derivatives possessing carboxylic acid group can be based on the hydrolysis of ester or nitrile groups .Molecular Structure Analysis
The molecular structure of “4-oxo-1H-1,10-phenanthroline-3-carboxylic acid” is based on a 1,10-phenanthroline core . The compound has a carboxyl group attached to it .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in C-H dicarbamoylations, a type of reaction that allows for the direct installation of primary, secondary, and tertiary amides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.21 g/mol . It is soluble in DMSO and ethanol when warmed .Scientific Research Applications
Metal Complex Stability and Equilibrium
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is related to 1,10-phenanthroline derivatives known for their ability to form stable metal complexes. Studies have compiled acidity constants for phenanthrolinium ions and their derivatives, highlighting the stability constants for metal complexes formed by these conjugate bases. The equilibrium data for proton- and metal complexes of phenanthroline derivatives are critical for understanding their interaction with metals, which is essential in various scientific applications, including catalysis and metal ion sensing (Mcbryde, 1978).
Photophysical Properties
The photophysical properties of cuprous bis-phenanthroline compounds, which include 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid derivatives, have been extensively studied. These compounds exhibit metal-to-ligand charge transfer (MLCT) excited states, with long-lived excited states at room temperature. Such properties are significant for applications in photochemistry and the development of photofunctional materials, as these excited states can be utilized in light-emitting devices and as photosensitizers in solar energy conversion (Scaltrito et al., 2000).
Extraction and Recovery of Metals
Phenanthroline derivatives, including those related to 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, are effective in the extraction and recovery of metals. Their ability to form stable chelates with metals makes them useful in the selective recovery of metals from industrial wastewater and the separation of metal mixtures. This application is particularly relevant in environmental remediation and the recycling of valuable metals from electronic waste (Yudaev & Chistyakov, 2022).
Antioxidant Activity Analysis
In the field of antioxidant research, phenanthroline derivatives are used as reagents in various assays to determine the antioxidant activity of compounds. For example, the Cupric Reducing Antioxidant Power (CUPRAC) assay, which involves the reduction of a copper(II)-phenanthroline complex to a copper(I) form, measures the antioxidant capacity of a sample. This application is critical in food science, pharmacology, and the study of oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Future Directions
properties
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 | |
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
CAS RN |
53946-49-9 | |
Record name | AC1LA18U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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